(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).
2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.
2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.
Brand Name:
Vulcanchem
CAS No.:
4338-48-1
VCID:
VC21214182
InChI:
InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO
Molecular Formula:
C12H17N5O5
Molecular Weight:
311.29 g/mol
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.: 4338-48-1
Cat. No.: VC21214182
Molecular Formula: C12H17N5O5
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R). 2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available. |
|---|---|
| CAS No. | 4338-48-1 |
| Molecular Formula | C12H17N5O5 |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | 2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15) |
| Standard InChI Key | BBOCDRLDMQHWJP-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCO |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO |
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